molecular formula C19H17BrO4 B13013610 Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Cat. No.: B13013610
M. Wt: 389.2 g/mol
InChI Key: YTPWZHMHKSIMNO-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromo substituent, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The bromo substituent can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and ethoxy groups, along with the alkyne and benzyloxy moieties, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H17BrO4

Molecular Weight

389.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H17BrO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3

InChI Key

YTPWZHMHKSIMNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2

Origin of Product

United States

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